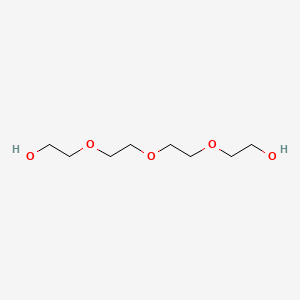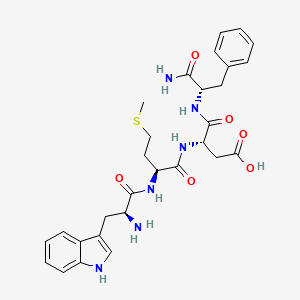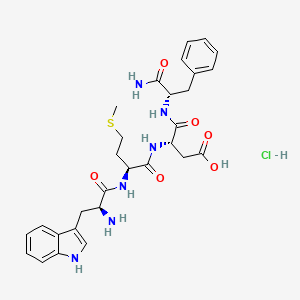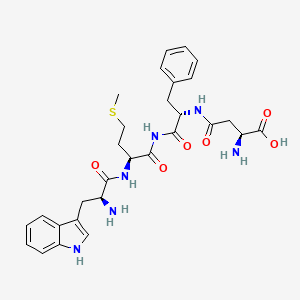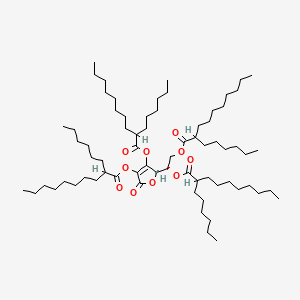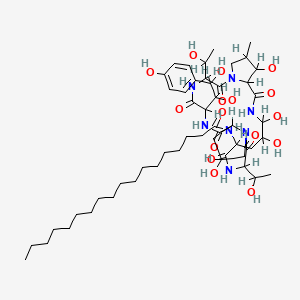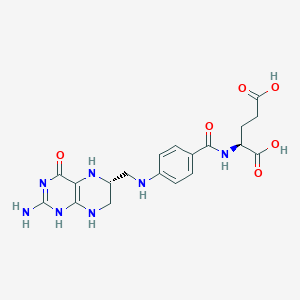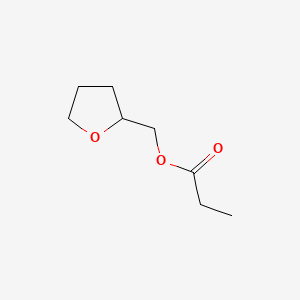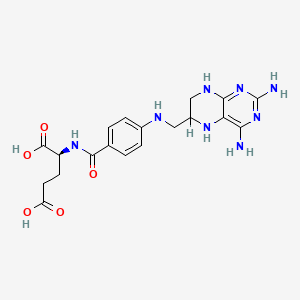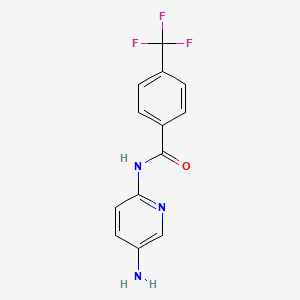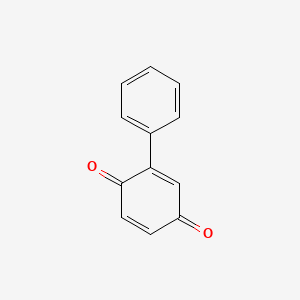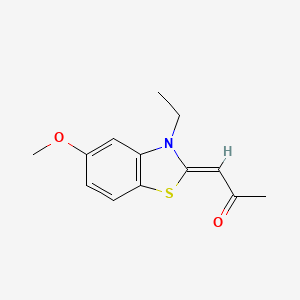
SW044248
Descripción general
Descripción
SW044248 es un inhibidor de la topoisomerasa I no canónico, conocido por su toxicidad selectiva hacia ciertas líneas celulares de cáncer de pulmón de células no pequeñas. A diferencia de los inhibidores de la topoisomerasa tradicionales, this compound no afecta la topoisomerasa II, lo que lo convierte en un compuesto único en la investigación del cáncer .
Aplicaciones Científicas De Investigación
SW044248 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar los mecanismos de inhibición de la topoisomerasa I.
Biología: Ayuda a comprender los procesos celulares afectados por la inhibición de la topoisomerasa I.
Medicina: Se investiga por sus posibles efectos terapéuticos contra el cáncer de pulmón de células no pequeñas.
Industria: Podría utilizarse en el desarrollo de nuevas terapias contra el cáncer y herramientas de diagnóstico
Mecanismo De Acción
SW044248 ejerce sus efectos inhibiendo selectivamente la topoisomerasa I, una enzima crucial para la replicación y transcripción del ADN. Esta inhibición conduce a la acumulación de roturas de ADN, lo que finalmente causa la muerte celular en las líneas celulares cancerosas sensibles. El compuesto activa la respuesta al estrés integrado a través de quinasas como GCN2 y PKR, contribuyendo aún más a sus efectos citotóxicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SW044248 implica múltiples pasos, comenzando con la preparación de un andamiaje de indolotriazina. Los pasos clave incluyen:
Formación del núcleo de indolotriazina: Esto se logra típicamente a través de una reacción de ciclización que involucra un precursor apropiado.
Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para lograr las propiedades químicas deseadas.
Métodos de Producción Industrial
La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto incluye:
Escalar las condiciones de reacción: Asegurar que las reacciones se puedan realizar a una escala mayor sin comprometer la calidad.
Purificación: Utilizando técnicas como la cristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
SW044248 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al núcleo de indolotriazina.
Sustitución: Se pueden introducir o reemplazar varios sustituyentes en la estructura central.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reactivos como los haluros de alquilo o los haluros de arilo en condiciones que promuevan la sustitución nucleofílica.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir nuevos grupos funcionales.
Comparación Con Compuestos Similares
Compuestos Similares
Camptotecina: Otro inhibidor de la topoisomerasa I, pero con un mecanismo de acción diferente.
Topotecán: Un derivado de la camptotecina, utilizado clínicamente para el tratamiento del cáncer.
Irinotecán: Otro derivado de la camptotecina, utilizado en la quimioterapia.
Singularidad
SW044248 es único debido a su toxicidad selectiva hacia ciertas líneas celulares de cáncer de pulmón de células no pequeñas y su falta de efecto sobre la topoisomerasa II. Esta selectividad lo convierte en una herramienta valiosa para estudiar líneas celulares de cáncer específicas y desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-4-18(21(28)23-15-11-7-9-13-17(15)29-3)30-22-24-20-19(25-26-22)14-10-6-8-12-16(14)27(20)5-2/h6-13,18H,4-5H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRGVRHMMZNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


